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Compound of Interest

Compound Name:
4-Chloro-5-iodo-6-

methylpyrimidine

Cat. No.: B1590081 Get Quote

An In-Depth Technical Guide to 4-Chloro-5-iodo-6-methylpyrimidine

Introduction

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis

for nucleobases in DNA and RNA and appearing in a vast array of FDA-approved

pharmaceuticals and agrochemicals. Its unique electronic properties and multiple sites for

functionalization make it a privileged structure in drug discovery. Within this class, halogenated

pyrimidines serve as exceptionally versatile intermediates. This guide provides a

comprehensive technical overview of 4-Chloro-5-iodo-6-methylpyrimidine (CAS No. 83410-

15-5), a multifunctional building block for researchers, medicinal chemists, and professionals in

drug development. We will delve into its core molecular characteristics, reactivity, potential

synthetic applications, and analytical profile, grounding the discussion in established chemical

principles.

Core Molecular Profile
4-Chloro-5-iodo-6-methylpyrimidine is a solid organic compound characterized by a

pyrimidine ring substituted with a chlorine atom at the 4-position, an iodine atom at the 5-

position, and a methyl group at the 6-position. This specific arrangement of functional groups

provides a rich platform for sequential and site-selective chemical modifications.
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Identifier Value Source

IUPAC Name
4-chloro-5-iodo-6-

methylpyrimidine
-

CAS Number 83410-15-5 [1]

Molecular Formula C₅H₄ClIN₂ [1][2]

Molecular Weight 254.46 g/mol

Monoisotopic Mass 253.91077 Da [2]

InChIKey
PJJJWNAVCYJROL-

UHFFFAOYSA-N
[2]

SMILES CC1=C(C(=NC=N1)Cl)I [2]

It is important to distinguish between Molecular Weight and Monoisotopic Mass. The molecular

weight (254.46 g/mol ) is the weighted average of the masses of all naturally occurring isotopes

of the constituent atoms. In contrast, the monoisotopic mass (253.91077 Da) is calculated

using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N).

The latter is crucial for high-resolution mass spectrometry, where it allows for precise

identification of the compound.

Caption: 2D Structure of 4-Chloro-5-iodo-6-methylpyrimidine.

Physicochemical Properties, Handling, and Storage
Properties:

Appearance: Typically supplied as an off-white solid.[1]

Physical Form: Solid.

Purity: Commercially available with purities often around 97% or higher.

Storage and Stability: Commercial suppliers provide varied storage recommendations, which

may depend on the purity grade and intended application. Common recommendations include

refrigeration at 2-8°C for short-term storage and colder temperatures (-20°C) for long-term
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preservation, often under an inert atmosphere like argon and protected from light to prevent

degradation.[1] As with many halogenated heterocycles, prolonged exposure to moisture and

light should be avoided.

Safety and Handling: No specific safety data sheet (SDS) for 4-Chloro-5-iodo-6-
methylpyrimidine was returned in the search. However, based on data for structurally related

halogenated pyrimidines, standard laboratory precautions are warranted.[3][4][5]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety goggles, and a lab coat.[4]

Engineering Controls: Handle only in a well-ventilated area or, preferably, within a chemical

fume hood to avoid inhalation of dust.[6]

Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after

handling. Keep away from heat, sparks, and open flames.[3][5]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.[3]

Disclaimer:This information is based on related compounds. The user must consult the specific,

supplier-provided Safety Data Sheet (SDS) for CAS 83410-15-5 before handling.

Synthesis and Chemical Reactivity
While specific published syntheses for this exact molecule are not readily available, a plausible

synthetic route can be devised based on established pyrimidine chemistry. A common strategy

involves the modification of a pre-formed pyrimidine ring, such as 6-methyluracil.
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Caption: Plausible synthetic workflow for 4-Chloro-5-iodo-6-methylpyrimidine.

Plausible Synthesis Protocol:

Iodination: 6-Methyluracil can be regioselectively iodinated at the electron-rich C5 position

using an electrophilic iodine source like N-Iodosuccinimide (NIS) or a mixture of iodine and a

base to yield 5-iodo-6-methyluracil.

Chlorination: The resulting iodinated uracil can then be treated with a strong chlorinating

agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a

tertiary amine like N,N-dimethylaniline. This step converts the hydroxyl groups (in the

tautomeric amide form) into chloro groups, yielding the final product.

Chemical Reactivity: The true value of 4-Chloro-5-iodo-6-methylpyrimidine lies in its

differential reactivity, which allows for programmed, site-selective functionalization.

At the 4-Position (C-Cl bond): The chlorine atom is highly susceptible to Nucleophilic

Aromatic Substitution (SₙAr). It can be readily displaced by a wide range of nucleophiles,

including amines, alcohols, and thiols, to introduce diverse side chains.
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At the 5-Position (C-I bond): The iodine atom is an excellent participant in metal-catalyzed

cross-coupling reactions. This site is ideal for forming new carbon-carbon or carbon-

heteroatom bonds via reactions like Suzuki (with boronic acids), Sonogashira (with terminal

alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings.

The C-I bond is generally more reactive in these transformations than the C-Cl bond,

allowing for selective functionalization at the C5 position while leaving the C4-chloro group

intact for subsequent SₙAr reactions.

4-Chloro-5-iodo-6-methylpyrimidine

C4-Cl

C5-I

Nucleophilic Substitution
(SₙAr with R-NH₂, R-OH, R-SH)

Metal-Catalyzed Cross-Coupling
(Suzuki, Sonogashira, Heck)

Click to download full resolution via product page

Caption: Key reaction sites on the 4-Chloro-5-iodo-6-methylpyrimidine scaffold.

Applications in Research and Development
This molecule is not an end-product but a strategic intermediate. Its utility is primarily in the

synthesis of more complex molecules, particularly in the fields of medicinal chemistry and

materials science.

Drug Discovery Scaffold: Pyrimidine derivatives are known to possess a wide range of

biological activities, including antiviral and anticancer properties.[7] This building block allows

for the systematic exploration of chemical space around the pyrimidine core. For instance,

libraries of compounds can be generated by first performing a Suzuki coupling at the C5

position followed by reacting the C4 position with a diverse set of amines. This approach is

central to modern lead optimization in drug discovery.[8]

Agrochemical Synthesis: Similar to pharmaceuticals, the pyrimidine core is present in many

herbicides and fungicides.[7] The reactivity of this intermediate makes it a valuable precursor
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for creating novel agrochemicals.

Analytical Characterization
Definitive structural confirmation and purity assessment rely on standard analytical techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is ideal for confirming

the elemental composition. The predicted monoisotopic mass is 253.91077 Da for the neutral

molecule.[2] Predicted collision cross-section (CCS) values, which relate to the ion's shape and

size in the gas phase, can aid in identification in ion mobility-mass spectrometry.

Adduct m/z (Predicted) CCS (Å²) (Predicted)

[M+H]⁺ 254.91805 125.9

[M+Na]⁺ 276.89999 130.2

[M-H]⁻ 252.90349 120.5

Source: PubChemLite[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to be relatively simple. A singlet corresponding to the C2

proton would appear in the aromatic region (likely > 8.5 ppm). A second singlet for the three

protons of the C6-methyl group would appear in the aliphatic region (likely ~2.5 ppm).

¹³C NMR: Six distinct signals would be expected, corresponding to the five carbons in the

ring and the one methyl carbon. The carbons attached to the electronegative halogens (C4

and C5) and nitrogens would be significantly downfield.

Conclusion

4-Chloro-5-iodo-6-methylpyrimidine is a high-value chemical intermediate offering

researchers a powerful tool for molecular construction. Its well-defined sites of differential

reactivity—a chlorine atom primed for nucleophilic substitution and an iodine atom ready for

cross-coupling reactions—enable the controlled and sequential synthesis of complex, highly

functionalized pyrimidine derivatives. This versatility firmly establishes its role as a key building
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block in the discovery and development of novel pharmaceuticals, agrochemicals, and

functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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